homofuraneol, commonly known as homofuraneol, is a naturally occurring organic compound belonging to the furanone class. It is a key aroma compound found in various fruits, including strawberries and pineapples, and is also produced during the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars during cooking. [, ] This reaction gives rise to a wide range of flavor and aroma compounds, contributing to the characteristic taste and smell of many cooked foods.
Homofuraneol is particularly known for its potent caramel-like, sweet, and fruity aroma, which contributes significantly to the sensory profile of foods and beverages. [, , , ] Its presence, even in trace amounts, can significantly impact the overall flavor perception of a product. [, , ] Therefore, homofuraneol is widely used as a flavoring agent in the food industry. []
Homofuraneol can be synthesized through various methods. One common approach is the reaction of 3-hexyne-2,5-diol with appropriate reagents. [] This two-step synthesis involves the conversion of the diol to an intermediate compound, followed by cyclization and oxidation to yield homofuraneol.
Another method utilizes sucrose phosphorylase from Leuconostoc mesenteroides to catalyze transglucosylation from sucrose to 4-hydroxy-3(2H)-furanone derivatives, including homofuraneol. [] This enzymatic approach offers a more sustainable and environmentally friendly alternative to traditional chemical synthesis.
Homofuraneol exists as a mixture of two tautomers: 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one and 2-ethyl-4-hydroxy-5-methylfuran-3(2H)-one. [] These tautomers are in equilibrium, meaning they constantly interconvert. This tautomerism contributes to the compound's reactivity and diverse aroma profile.
The absolute configuration of these tautomers was determined using vibrational circular dichroism (VCD) spectroscopy and chemical relay reactions. [] This analysis provided valuable insights into the relationship between the stereochemistry of homofuraneol and its odor characteristics.
- Food and Beverage Industry: Homofuraneol is a valuable flavoring agent in a wide range of food and beverage products. []
- **Baked Goods:** It enhances the caramel notes in bread, pastries, and cookies. []- **Dairy Products:** Used in yogurt, ice cream, and desserts to impart a sweet, creamy flavor. []- **Beverages:** Added to coffee, tea, and alcoholic beverages to enhance their flavor profiles. []- **Confectionery:** Incorporated into candies, chocolates, and other sweets to provide a caramel or fruity note. []
- **Aroma Profiling:** Researchers use homofuraneol as a standard in gas chromatography-olfactometry (GC-O) analysis to identify and quantify aroma compounds in various food and beverage products. [, , , , , , , ] - **Sensory Studies:** Understanding the sensory perception of homofuraneol helps in developing food products with desired flavor profiles. [, , , ]- **Flavor Development:** Research into the formation and degradation of homofuraneol during food processing and storage helps optimize food quality and shelf-life. [, , , , ]
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